2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816719
InChI: InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-8H,9-11H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(=O)O
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol

2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid

CAS No.:

Cat. No.: VC13816719

Molecular Formula: C17H21NO4

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid -

Specification

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
IUPAC Name 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid
Standard InChI InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-8H,9-11H2,1-3H3,(H,19,20)
Standard InChI Key QUMQZLAMBHRRLG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzoic acid group attached to a 1,2,3,6-tetrahydropyridine ring, which is protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a temporary protective moiety for amines, preventing unwanted side reactions during synthetic processes. The tetrahydropyridine ring exists in a partially unsaturated state, contributing to its conformational flexibility .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₇H₂₁NO₄
Molecular Weight303.35 g/mol
IUPAC Name2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(=O)O

Spectroscopic Characterization

While direct spectral data for this compound is limited in the provided sources, analogous Boc-protected tetrahydropyridine derivatives exhibit characteristic infrared (IR) stretches for the carbonyl groups (C=O) at ~1700 cm⁻¹ and aromatic C-H bends near 700 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm, singlet) and the tetrahydropyridine’s olefinic protons (δ 5.5–6.0 ppm) .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid typically involves coupling a Boc-protected tetrahydropyridine precursor with a benzoic acid derivative. Two predominant methods are employed:

  • Suzuki-Miyaura Coupling:
    A palladium-catalyzed cross-coupling reaction between a boronic acid-functionalized tetrahydropyridine and a halogenated benzoic acid. This method offers high regioselectivity and compatibility with sensitive functional groups .

  • Direct Arylation:
    Transition metal-catalyzed C-H activation of the tetrahydropyridine ring to form a bond with the benzoic acid moiety. This approach reduces step count but requires precise control over reaction conditions.

Key Synthetic Challenges

  • Protection-Deprotection Dynamics: The Boc group must remain stable during coupling reactions but be removable under mild acidic conditions (e.g., trifluoroacetic acid) in downstream steps .

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the tetrahydropyridine ring necessitates careful ligand selection in metal-catalyzed reactions .

Applications in Drug Development

Role as a Pharmacophore Building Block

The benzoic acid segment provides a carboxylate group for hydrogen bonding with biological targets, while the tetrahydropyridine ring contributes to lipid solubility and membrane permeability. This duality makes the compound a valuable precursor for:

  • Kinase Inhibitors: The planar aromatic system interacts with ATP-binding pockets in enzymes.

  • GPCR Modulators: The nitrogen in the tetrahydropyridine ring mimics endogenous amine neurotransmitters .

Case Study: Anticancer Agent Synthesis

In a recent application, the compound was alkylated at the carboxylate oxygen to produce ester prodrugs with enhanced bioavailability. Subsequent Boc deprotection yielded secondary amines that chelate metal ions in metalloproteinase inhibitors .

Material Science Applications

Monomers for Functional Polymers

The compound’s dual reactivity (carboxylic acid and Boc-protected amine) enables its use in step-growth polymerization. For example:

  • Polyamides: Condensation with diamines yields thermally stable polymers.

  • Coordination Polymers: The pyridine nitrogen coordinates to metal ions, forming porous frameworks for gas storage.

Surface Functionalization

Immobilization on gold nanoparticles via thiol-modified derivatives creates self-assembled monolayers (SAMs) with applications in biosensing. The Boc group allows post-assembly modification through deprotection .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator